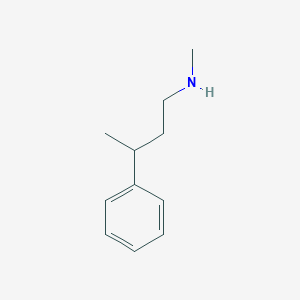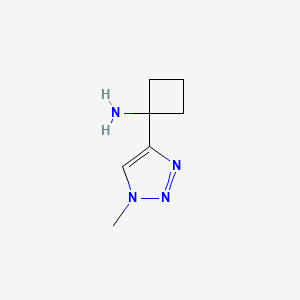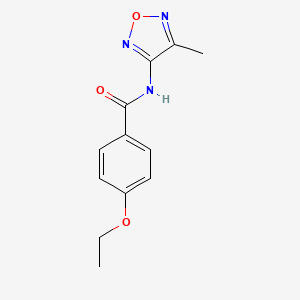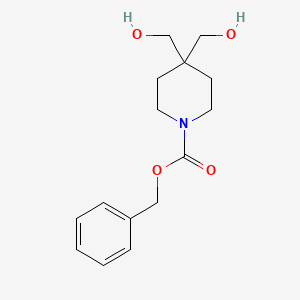
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C25H21Cl2P. It is a phosphonium salt that is commonly used in organic synthesis, particularly in Wittig reactions. This compound is known for its role as a reagent in the formation of carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride typically involves the reaction of 2-chlorobenzyl chloride with triphenylphosphine. The reaction is carried out in an organic solvent such as acetone or methanol, and the mixture is heated under reflux conditions. The product precipitates out as a white solid, which is then filtered and purified .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Wittig Reactions: It is used to form alkenes by reacting with carbonyl compounds.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution reactions.
Carbonyl Compounds: For Wittig reactions to form alkenes.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Alkenes: From Wittig reactions.
Substituted Phosphonium Salts: From substitution reactions.
Scientific Research Applications
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes through Wittig reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride involves its role as a phosphonium salt in Wittig reactions. It reacts with carbonyl compounds to form a ylide intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate decomposes to form the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions. This makes it a versatile reagent in organic synthesis compared to its analogs .
Properties
Molecular Formula |
C26H23Cl2P |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[2-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H23ClP.ClH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
InChI Key |
WHEQDLSGXBRHBV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)



![6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B12116355.png)
![2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12116363.png)






![4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine](/img/structure/B12116417.png)
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12116419.png)
